molecular formula C16H12N2O4S B2951689 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 329795-36-0

5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2951689
CAS No.: 329795-36-0
M. Wt: 328.34
InChI Key: YKDFPJQHKJEQAD-UHFFFAOYSA-N
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Description

5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound known for its diverse biological activities. This compound features a unique structure combining a furan ring, a methoxyphenyl group, and a thioxodihydropyrimidine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves a multi-step process:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Condensation Reaction: The final step involves the condensation of the furan derivative with a thioxodihydropyrimidine precursor under controlled conditions, typically using a base such as sodium ethoxide in ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the thioxodihydropyrimidine core, converting it into dihydropyrimidine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound exhibits significant activity against various pathogens. It has been studied for its antimicrobial, antifungal, and antiviral properties, making it a potential candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair, leading to the suppression of cell proliferation. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-((5-(4-hydroxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • 5-((5-(4-nitrophenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

Compared to its analogs, 5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its biological activity and selectivity, making it a more potent compound in various applications.

Properties

IUPAC Name

5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-21-10-4-2-9(3-5-10)13-7-6-11(22-13)8-12-14(19)17-16(23)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDFPJQHKJEQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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